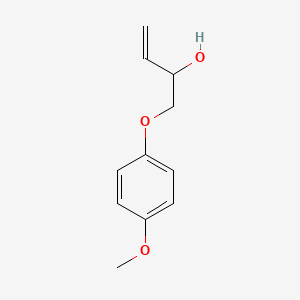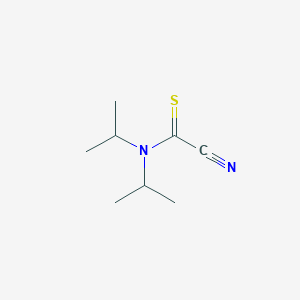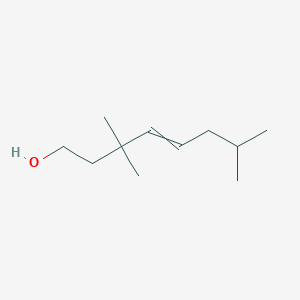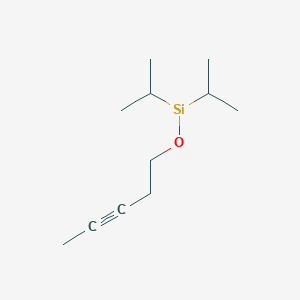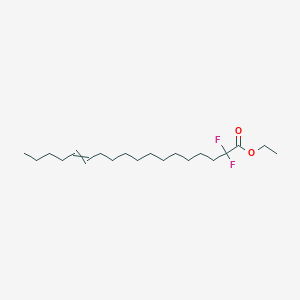![molecular formula C11H15NO B14258752 Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- CAS No. 168104-26-5](/img/structure/B14258752.png)
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a benzenamine core substituted with a 2-[(3-methyl-2-butenyl)oxy] group. This compound is notable for its aromatic properties and the presence of both amine and ether functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of benzenamine with 3-methyl-2-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of the 3-methyl-2-butenyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Benzenamine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of the 2-[(3-methyl-2-butenyl)oxy] group.
Benzenamine, 4-methyl-: Another structural isomer with a methyl group at the para position.
Uniqueness
Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 2-[(3-methyl-2-butenyl)oxy] group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzenamine derivatives .
Propriétés
Numéro CAS |
168104-26-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enoxy)aniline |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8,12H2,1-2H3 |
Clé InChI |
GPSKTAHMCNUJPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=CC=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


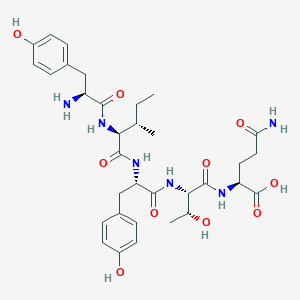
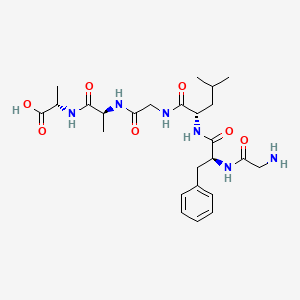
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
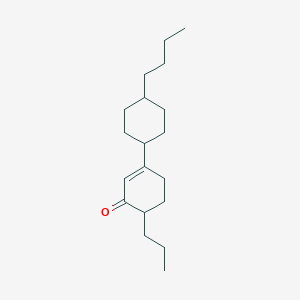
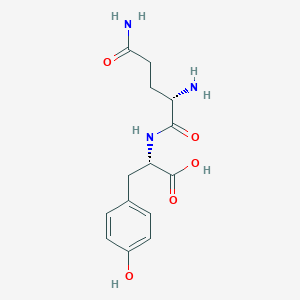
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
